molecular formula C14H16Cl2N4O B4856094 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea

Cat. No.: B4856094
M. Wt: 327.2 g/mol
InChI Key: SMQOBYCZUPANBE-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 4-chlorophenyl isocyanate to form the final urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted urea derivatives .

Scientific Research Applications

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the exertion of its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea include other urea derivatives with pyrazole and chlorophenyl groups, such as:

  • N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-methylphenyl)urea
  • N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-fluorophenyl)urea
  • N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-bromophenyl)urea

Uniqueness

The uniqueness of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-chlorophenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O/c1-9-13(16)10(2)20(19-9)8-7-17-14(21)18-12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQOBYCZUPANBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NC2=CC=C(C=C2)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea

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